rac-苏布丙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

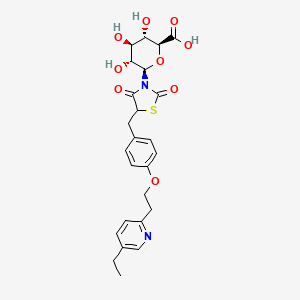

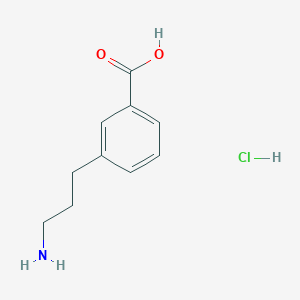

Rac threo-Dihydro Bupropion Hydrochloride, also known as Rac threo-Dihydro Bupropion Hydrochloride, is a useful research compound. Its molecular formula is C₁₃H₂₁Cl₂NO and its molecular weight is 278.22. The purity is usually 95%.

BenchChem offers high-quality rac threo-Dihydro Bupropion Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac threo-Dihydro Bupropion Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抑郁症的治疗

布洛芬是一种独特的多巴胺-去甲肾上腺素再摄取抑制剂(DNRI),常用于治疗抑郁症 {svg_1}. 它本身有效地作为抗抑郁药,并且通常与选择性血清素再摄取抑制剂一起使用,以解决对一线抗抑郁药反应不完全的情况 {svg_2}.

戒烟辅助

布洛芬已被用作戒烟补充剂 {svg_3}. 它是由勃林格殷格翰基金会于1985年开发并以Wellbutrin和Zyban的商品名推出的 {svg_4}.

多动症和其他成瘾症的治疗

布洛芬也用于治疗注意力缺陷多动障碍(ADHD)和其他成瘾症 {svg_5}. 最近发现布洛芬类似物在治疗可卡因和甲基苯丙胺成瘾症中充当间接多巴胺激动剂 {svg_6}.

体重管理

布洛芬用于体重管理 {svg_7}. 它是一种临床上可用的药物产品,用于治疗重度抑郁症、戒烟和季节性情感障碍 {svg_8}.

药代动力学研究

盐酸布洛芬用于药代动力学研究,以研究布洛芬盐酸盐速释(IR)、缓释(SR)和控释(ER)制剂的不同释放动力学是否改变其代谢 {svg_9}.

环境研究

像rac-苏布丙醇-[d9] 盐酸盐这样的稳定同位素标记化合物被用作环境研究中的污染物标准,用于检测空气、水、土壤、沉积物和食品 {svg_10}.

绿色化学

正在努力开发一种更环保、更安全、更可持续的工艺,利用流动化学制备盐酸布洛芬 {svg_11}. 通过使用聚合物结合的吡啶溴化物,避免了使用令人不快且具有腐蚀性的液溴,并且用更环保的共溶剂体系成功地取代了环境上有问题的溶剂NMP和DMF {svg_12}.

作用机制

Target of Action

Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

Rac Threo-Dihydro Bupropion Hydrochloride exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .

Biochemical Pathways

The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Rac Threo-Dihydro Bupropion Hydrochloride are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .

Result of Action

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of Rac Threo-Dihydro Bupropion Hydrochloride can be influenced by various environmental factors.

安全和危害

未来方向

Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

生化分析

Biochemical Properties

Rac Threo-Dihydro Bupropion Hydrochloride interacts with several enzymes and proteins. It is formed via oxidation through CYP2B6, and reduction through carbonyl reductases . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Rac Threo-Dihydro Bupropion Hydrochloride influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Rac Threo-Dihydro Bupropion Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate its mechanism of action .

Dosage Effects in Animal Models

The effects of Rac Threo-Dihydro Bupropion Hydrochloride vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Rac Threo-Dihydro Bupropion Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Research is ongoing to understand its effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Rac Threo-Dihydro Bupropion Hydrochloride within cells and tissues are complex processes. It potentially interacts with various transporters or binding proteins . Studies are being conducted to understand its effects on localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac threo-Dihydro Bupropion Hydrochloride involves the reduction of the carbonyl group in Bupropion Hydrochloride to form the dihydro derivative. The racemic mixture of threo and erythro isomers is then separated using chiral chromatography to obtain rac threo-Dihydro Bupropion Hydrochloride.", "Starting Materials": [ "Bupropion Hydrochloride", "Sodium borohydride", "Methanol", "Chiral stationary phase" ], "Reaction": [ "Bupropion Hydrochloride is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and the resulting mixture is extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude dihydro derivative.", "The crude product is then purified using chiral chromatography on a chiral stationary phase to obtain rac threo-Dihydro Bupropion Hydrochloride." ] } | |

CAS 编号 |

1396889-62-5 |

分子式 |

C₁₃H₂₁Cl₂NO |

分子量 |

278.22 |

同义词 |

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)